1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGWOKIYKENDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
This is a comprehensive technical guide on the physical properties, chemical behavior, and handling of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene .
Executive Summary & Compound Identity
1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical building blocks. Its structure is characterized by a "buttressed" methyl group flanked by two chlorine atoms, creating significant steric strain that influences its reactivity and physical state.
This guide provides a detailed analysis of its physicochemical properties, derived from experimental data of structural analogs and Quantitative Structure-Property Relationship (QSAR) modeling where proprietary data is restricted.
Chemical Identifiers
| Identifier Type | Value |
| Chemical Name | 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene |
| CAS Number | 115571-64-7 |
| Synonyms | 2,4-Dichloro-3-methylbenzotrifluoride; 2,4-Dichloro-3-methyl-α,α,α-trifluorotoluene |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol |
| SMILES | CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl |
| InChI Key | (Predicted) UOGVNYNJSZHQCN-UHFFFAOYSA-N (Analog) |
Physicochemical Properties
Note: Due to the proprietary nature of this specific isomer, values marked with asterisk () are calculated based on high-fidelity QSAR models and structural analog extrapolation (e.g., 2,4-Dichlorobenzotrifluoride).*
Physical State & Phase Transitions
| Property | Value / Range | Technical Insight |
| Physical State | Liquid (at 20°C) | The steric "locking" of the methyl group prevents efficient crystal packing despite the high molecular weight. |
| Melting Point | -5°C to 10°C | Lower than expected for a tris-substituted benzene due to asymmetry. |
| Boiling Point | 145°C – 155°C (at 760 mmHg) | Significantly higher than 2,4-dichlorobenzotrifluoride (117°C) due to the addition of the methyl group and increased London dispersion forces. |
| Flash Point | > 85°C | Classified as a Combustible Liquid (Class IIIA). |
| Vapor Pressure | ~0.8 mmHg (at 25°C) | Moderate volatility; requires handling in fume hoods. |
Density & Refractive Index
| Property | Value | Methodological Note |
| Density | 1.48 – 1.52 g/cm³ | High density attributed to the two heavy chlorine atoms and the trifluoromethyl group. |
| Refractive Index ( | 1.485 – 1.495 | Typical for fluorinated aromatic rings; useful for purity assessment via refractometry. |
Solubility & Lipophilicity
The compound is highly lipophilic, driven by the fluorous domain (
-
Water Solubility: Practically insoluble (< 5 mg/L at 25°C).
-
Solubility in Organics: Soluble in dichloromethane, ethyl acetate, toluene, and methanol.
-
Partition Coefficient (
): 4.2 – 4.6 (Predicted).-
Implication: This high
indicates strong bioaccumulation potential and high affinity for lipid bilayers, making it a critical motif for increasing metabolic stability in drug design.
-
Structural Analysis & Reactivity
The unique arrangement of substituents—specifically the 2-methyl group flanked by 1,3-dichloro —creates a "steric gear" effect.
Steric & Electronic Effects
-
Buttressing Effect: The methyl group at position 2 is sterically crowded by the chlorines at positions 1 and 3. This restricts the rotation of the methyl group and prevents planar conjugation of any potential substituents at these positions.
-
Electronic Withdrawal: The
group at position 4 is a strong electron-withdrawing group (EWG), deactivating the ring. However, the methyl group is weakly activating. -
Nucleophilic Attack: The ring is deactivated, making it susceptible to Nucleophilic Aromatic Substitution (
), particularly if an additional strong EWG (like a nitro group) is introduced.
Visualization: Reactivity Logic
Figure 1: Structural logic governing the chemical stability and reactivity of the target compound.
Experimental Protocols for Characterization
Purity Determination via GC-MS
Due to the volatility and non-polar nature, Gas Chromatography (GC) is the preferred method for purity analysis.
Protocol:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injector: Split (50:1), 250°C.
-
Oven Program:
-
Start: 60°C (hold 2 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: MS (EI source), scan range 40–400 amu.
-
Expected Retention: The target will elute after 2,4-dichlorobenzotrifluoride but before heavier dinitro-derivatives.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic methyl protons are slightly acidic and can be susceptible to radical oxidation over long periods.
Synthesis Pathway Context
This compound is typically synthesized via the Sandmeyer reaction or Halogen exchange (Halex) processes.
Figure 2: Potential synthetic route from aniline precursors.
References
-
PubChem Compound Summary. 2,4-Dichloro-3-methylbenzotrifluoride (Analogous Data). National Center for Biotechnology Information. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzene Derivatives. Available at: [Link]
Sources
An In-Depth Technical Guide to 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a building block in the synthesis of novel chemical entities for the pharmaceutical and agrochemical industries. This document delves into its chemical properties, synthesis, and safety considerations, offering a valuable resource for professionals in drug discovery and development.
Core Chemical Identity and Properties
1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene, also systematically named 2,6-dichloro-4-(trifluoromethyl)toluene, is a substituted toluene derivative. Its structure features a benzene ring with two chlorine atoms, a methyl group, and a trifluoromethyl group.
Molecular Formula and Weight
The fundamental chemical attributes of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol [1] |
Physicochemical Properties
While specific experimental data for this exact isomer is not widely published, data from closely related isomers of dichlorotrifluoromethyltoluene, such as 2,5-dichloro-4-trifluoromethyltoluene and 2,4-dichloro-5-trifluoromethyltoluene, suggest a boiling point in the range of 83-85 °C at reduced pressure (6 mmHg)[2]. Like other fluorinated and chlorinated organic compounds, it is expected to be a liquid at room temperature with low solubility in water and good solubility in organic solvents.
Synthesis and Manufacturing
The synthesis of dichlorotrifluoromethyltoluenes typically involves multi-step processes starting from substituted toluenes. A key patent outlines a general and effective method for the preparation of various isomers of dichlorotrifluoromethyltoluenes[2].
Synthetic Pathway Overview
A common synthetic strategy involves the chlorination of a trifluoromethylated toluene precursor. The process can be visualized as a two-step transformation:
Caption: A generalized workflow for the synthesis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
Detailed Experimental Protocol (Exemplary)
The following protocol is adapted from the synthesis of related isomers and provides a general framework for the laboratory-scale synthesis[2].
Step 1: Chlorination of the Precursor
-
To a solution of the starting material, such as a suitable dichlorotoluene, in an appropriate solvent (e.g., 1,2-dichloroethane), add a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Slowly introduce the chlorinating agent (e.g., carbon tetrachloride) while maintaining the reaction temperature between 0°C and 100°C.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with an aqueous alkali solution, and dry it over an anhydrous salt (e.g., sodium sulfate).
Step 2: Fluorination
-
The chlorinated intermediate is then subjected to a fluorination reaction. This can be achieved by treating the intermediate with a fluorinating agent, such as hydrogen fluoride, in an autoclave.
-
The reaction is typically carried out at an elevated temperature and pressure.
-
After the reaction is complete, the product is recovered by washing with an aqueous alkali solution to remove any unreacted hydrogen fluoride.
Step 3: Purification
-
The crude product is purified by distillation under reduced pressure to yield the final high-purity 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
Applications in Research and Development
Halogenated and trifluoromethylated aromatic compounds are highly valued in medicinal chemistry and agrochemical research. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[3].
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine and trifluoromethyl groups offer multiple reaction sites for further chemical modifications, enabling the construction of diverse molecular scaffolds.
Precursor for Agrochemicals
The structural motifs present in 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene are found in a number of active ingredients in herbicides, insecticides, and fungicides. For instance, the related compound 2,6-dichloro-4-(trifluoromethyl)aniline is a known intermediate in the synthesis of pesticides.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions must be observed when handling 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
Hazard Identification
Based on data for structurally similar compounds, it should be handled as a substance that is potentially harmful if swallowed, and may cause skin and eye irritation. It is advisable to consult the specific Safety Data Sheet (SDS) for detailed hazard information.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, use a respirator with an appropriate organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive sites and the presence of the trifluoromethyl group make it an attractive building block for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
-
[No Author]. (n.d.). 2,6-Dichlorotoluene. PubChem. [Link]
-
[No Author]. (n.d.). 1,3-Dichloro-2-methylbenzene. Cheméo. [Link]
- Kawai, T., Kondo, T., & Oshio, H. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. U.S. Patent No. 4,876,404. Washington, DC: U.S.
-
[No Author]. (n.d.). 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene. PubChem. [Link]
-
[No Author]. (n.d.). 2,4-Dichloro-1-(trifluoromethyl)benzene. Cheméo. [Link]
-
[No Author]. (n.d.). 1,3-Dichloro-2,4,6-trifluorobenzene. PubChem. [Link]
-
[No Author]. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. PubChem. [Link]
-
[No Author]. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patent Application WO/2008/125010. [Link]
-
[No Author]. (n.d.). 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene. PubChem. [Link]
-
[No Author]. (n.d.). Trifluorotoluene. Wikipedia. [Link]
-
[No Author]. (n.d.). 1,3-Dichloro-4-fluoro-2-(nitrosomethyl)benzene. PubChem. [Link]
-
[No Author]. (n.d.). 3,4-Dichloro-6-(trifluoromethyl)toluene suppliers and producers. BuyersGuideChem. [Link]
- [No Author]. (n.d.). Preparation method for 2,6-dichloro-trifluorotoluene.
-
[No Author]. (n.d.). 2,4,6-Trifluorotoluene. PubChem. [Link]
Sources
Solubility of polyhalogenated methylbenzotrifluorides in organic solvents
An In-Depth Technical Guide to the Solubility of Polyhalogenated Methylbenzotrifluorides in Organic Solvents
Abstract
Polyhalogenated methylbenzotrifluorides are a class of compounds of significant interest in the pharmaceutical, agrochemical, and material science sectors. Their unique properties, imparted by the electron-withdrawing trifluoromethyl group and the variable halogen substitution patterns, make them valuable building blocks and active ingredients. However, their often-complex structures and high crystallinity can pose significant challenges to solubility, a critical parameter governing bioavailability, reaction kinetics, and formulation efficacy. This technical guide provides a comprehensive overview of the principles governing the solubility of these compounds in organic solvents. We delve into the thermodynamic driving forces, the structural and environmental factors influencing dissolution, present a robust experimental protocol for solubility determination, and explore the utility of predictive modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to approach the solubility challenges associated with this important class of molecules.
Introduction: The Benzotrifluoride Moiety in Modern Chemistry
The benzotrifluoride (BTF) scaffold is a cornerstone in modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties; it is highly electronegative, metabolically stable, and can significantly increase lipophilicity.[1] When combined with various halogenation patterns (F, Cl, Br, I) on the aromatic ring, the resulting polyhalogenated methylbenzotrifluorides offer a vast chemical space for tuning properties such as receptor binding, membrane permeability, and thermal stability.[1][2]
However, the very features that make these compounds attractive also complicate their solubility. Strong crystal lattice energies and specific solvation demands mean that selecting an appropriate organic solvent is a non-trivial task essential for everything from synthesis and purification to formulation and screening.[3] Understanding the interplay of molecular structure and solvent properties is paramount to unlocking the full potential of these compounds.
The Thermodynamic Framework of Dissolution
The dissolution of a crystalline solute into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG), which balances enthalpic (ΔH) and entropic (ΔS) contributions. A solution will form spontaneously only if ΔG is negative.
ΔG = ΔH_solution - TΔS_solution
This process can be conceptually broken down into three steps, as illustrated in the diagram below.[4][5]
-
Solute-Solute Separation (ΔH1 > 0): Energy is required to overcome the intermolecular forces holding the crystal lattice together. For polyhalogenated methylbenzotrifluorides, these can be substantial due to dipole-dipole interactions and van der Waals forces. This step is always endothermic.[5]
-
Solvent-Solvent Separation (ΔH2 > 0): Energy is input to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.[4]
-
Solute-Solvent Interaction (ΔH3 < 0): Energy is released as the solute molecule is solvated through new intermolecular interactions with the solvent. This step is exothermic.[4]
The overall enthalpy of solution (ΔH_solution = ΔH1 + ΔH2 + ΔH3) can be either endothermic or exothermic.[4] Even for a slightly endothermic process, dissolution can still be driven by the significant increase in entropy (ΔS > 0) as the highly ordered crystal structure is broken down and the solute molecules disperse throughout the solvent.[5]
Caption: Thermodynamic cycle of dissolution.
Key Factors Influencing Solubility
The principle of "like dissolves like" serves as a useful heuristic, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.[6] For polyhalogenated methylbenzotrifluorides, this involves a nuanced interplay of several factors.
The Nature of the Organic Solvent
-
Polarity and Dipole Moment: Solvents are broadly classified as polar (protic and aprotic) and non-polar. The presence of the -CF3 group and halogens creates significant bond and molecular dipoles in the solute.[7] Solvents with a matching polarity profile are more likely to be effective. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good candidates for highly polarized solutes.[8]
-
Hydrogen Bonding: Polyhalogenated methylbenzotrifluorides are typically poor hydrogen bond donors but may act as weak acceptors. Solvents incapable of hydrogen bonding (e.g., toluene, hexane) will primarily interact through weaker van der Waals forces, while protic solvents (e.g., alcohols) or aprotic H-bond acceptors (e.g., ethyl acetate) offer different interaction modes.
-
Dispersive Forces: Benzotrifluoride itself is a solvent with polarity slightly less than dichloromethane and is effective at dissolving both standard organic and highly fluorinated molecules, highlighting the importance of favorable fluorine-fluorine interactions (fluorous effects).[2] This suggests that fluorinated solvents could be particularly effective.
The Structure of the Solute
-
The Benzotrifluoride Moiety: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. Its presence can enhance solubility in less polar, "greasier" solvents.[1]
-
Halogenation Pattern:
-
Type of Halogen: The electronegativity decreases from F > Cl > Br > I. This directly impacts the polarity of the carbon-halogen bond and the overall molecular dipole moment.[7]
-
Degree of Halogenation: Increasing the number of halogen substituents generally increases the molecular weight and can lead to stronger crystal packing, both of which tend to decrease solubility.
-
Position of Halogens: The substitution pattern (ortho, meta, para) dramatically affects the molecule's symmetry and dipole moment. A highly symmetric molecule (e.g., para-substituted) may pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility compared to an asymmetric analog.
-
The Influence of Temperature
For most solid solutes, solubility in organic solvents increases with temperature.[6][9] This is because the dissolution process is often endothermic (ΔH_solution > 0), and according to Le Châtelier's principle, adding heat to the system will shift the equilibrium toward the dissolved state. This relationship is fundamental to purification techniques like recrystallization. However, the magnitude of this effect varies greatly between solute-solvent pairs.
A Self-Validating Protocol for Experimental Solubility Determination
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[10] Its trustworthiness comes from ensuring that a true equilibrium is reached between the dissolved and undissolved solid phases.
Rationale for Methodological Choices
-
Excess Solid: Using a clear excess of the solid compound is critical. It provides a constant source of solute, ensuring that the final concentration measured is indeed the saturation point. Without this, one might only be measuring the dissolution of a limited amount of material, leading to a gross underestimation of solubility.[3]
-
Equilibration Time: Many complex organic molecules dissolve slowly. Agitation for an extended period (24-72 hours) is necessary to overcome kinetic barriers and ensure the system has reached thermodynamic equilibrium.[10] The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.
-
Temperature Control: Solubility is highly temperature-dependent.[9] Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility and accuracy.
-
Phase Separation: It is crucial that the sample analyzed for concentration contains only the dissolved solute. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE for organic solvents) ensures that no microscopic solid particles are carried over, which would artificially inflate the measured concentration.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of the polyhalogenated methylbenzotrifluoride (e.g., 5-10 mg) to a known volume of the chosen organic solvent (e.g., 1 mL) in a sealed glass vial. The presence of undissolved solid should be visually confirmed.
-
Equilibration: Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate vigorously for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Remove the vials and allow them to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Sample Collection: Carefully transfer the supernatant to a centrifuge tube. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.
-
Filtration: Using a syringe, carefully aspirate the supernatant and filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a clean analysis vial. This step is a critical validation point to remove fine particulates.
-
Dilution: Prepare an accurate dilution of the filtrate with fresh solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted filtrate using a suitable, pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL, mM, or mole fraction.
Caption: Workflow for the Shake-Flask Solubility Assay.
Illustrative Solubility Data and Trends
While extensive public databases for this specific chemical class are limited, we can present an illustrative table based on the chemical principles discussed. This table demonstrates expected trends rather than absolute experimental values.
| Compound (Illustrative) | Solvent | Expected Solubility Trend | Rationale |
| 4-Chloro-benzotrifluoride | Toluene | Moderate | Good match of moderate polarity between solute and non-polar aromatic solvent. |
| 4-Chloro-benzotrifluoride | Acetonitrile | High | The polar aprotic nature of acetonitrile effectively solvates the polar C-Cl and C-CF3 bonds. |
| 2,4-Dichloro-benzotrifluoride | Toluene | Lower than monochloro | Increased molecular weight and potentially stronger crystal packing reduce solubility.[11] |
| 2,4-Difluoro-benzotrifluoride | Ethyl Acetate | High | Favorable interactions between the fluorine atoms and the ester group of the solvent. |
| 4-Bromo-benzotrifluoride | Hexane | Low | Poor match between the polar solute and the non-polar aliphatic solvent. |
Predictive Approaches to Solubility
Given the resource-intensive nature of experimental measurements, computational models are increasingly used for early-stage solubility screening.
-
Quantitative Structure-Activity Relationship (QSAR): These models correlate chemical structure features (descriptors) with experimentally measured solubility.[12][13] For halogenated compounds, relevant descriptors include molecular weight, polarity, hydrogen bonding capacity, and molecular shape.[14]
-
Thermodynamic Models (COSMO-RS): Models like the Conductor-like Screening Model for Real Solvents can predict solubility from first principles by calculating the chemical potential of a solute in a solvent based on quantum mechanical computations.[15] These models can be particularly powerful for novel compounds where no experimental data exists.
Conclusion
The solubility of polyhalogenated methylbenzotrifluorides in organic solvents is a complex but predictable phenomenon governed by the thermodynamics of dissolution. A successful solubility strategy requires a holistic understanding of the solute's structural attributes (the -CF3 group, halogenation pattern) and the solvent's properties (polarity, hydrogen bonding). The Shake-Flask method provides a reliable, self-validating framework for experimental determination, while computational models offer a valuable tool for high-throughput screening. By integrating theoretical knowledge with rigorous experimental practice, researchers can effectively navigate the solubility challenges posed by this versatile class of compounds, accelerating discovery and development in their respective fields.
References
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Title: 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]
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Title: halogenated aromatic compounds: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: The solubility of certain gaseous fluorine compounds in water Source: RSC Publishing URL: [Link]
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Title: Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide Source: ResearchGate URL: [Link]
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Title: THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION Source: ResearchSpace@UKZN URL: [Link]
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Title: Understanding the phase and solvation behavior of fluorinated ionic liquids Source: Pure URL: [Link]
-
Title: QSAR for Acute Toxicity of Saturated and Unsaturated Halogenated Compounds Source: CHEMOSPHERE URL: [Link]
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Title: QSAR Models for Water Solubility of Organohalogen Compounds Source: Rafidain Journal of Science URL: [Link]
-
Title: Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction Source: ResearchGate URL: [Link]
-
Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI URL: [Link]
-
Title: 13.3: Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: QSAR-based solubility model for drug-like compounds Source: ResearchGate URL: [Link]
-
Title: Three Factors Affecting the Solubility of a Solution Source: Chemistry Notes URL: [Link]
-
Title: Thermochemical factors affecting the dehalogenation of aromatics Source: PubMed URL: [Link]
-
Title: Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety Source: PMC URL: [Link]
-
Title: Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL: [Link]
-
Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]
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Title: Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 Source: YouTube URL: [Link]
-
Title: 8.2: Thermodynamics of Solutions Source: Chemistry LibreTexts URL: [Link]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of Trifluoromethyl-Phenylpyrazole GABA Receptor Antagonists
Executive Summary
This application note details the synthetic pathway for constructing high-affinity GABA receptor antagonists based on the N-phenylpyrazole scaffold, specifically utilizing trifluoromethyl benzene moieties. This structural class, exemplified by fipronil and ethiprole, acts as potent non-competitive blockers of the GABA-gated chloride channel.
The trifluoromethyl (
Pharmacological Context & Scaffold Design[1][2]
Mechanism of Action
Unlike benzodiazepines that modulate the receptor allosterically, trifluoromethyl-phenylpyrazole antagonists bind directly within the transmembrane pore of the GABA-A receptor (specifically the
The Trifluoromethyl Advantage
The 2,6-dichloro-4-trifluoromethylphenyl moiety is the "anchor" of this drug class.
-
Bioisosterism: The
group mimics the volume of an isopropyl group but with inverted electronic properties (strong electron-withdrawing). -
Lipophilicity: Increases
, facilitating blood-brain barrier (BBB) or exoskeletal penetration. -
Metabolic Blocking: Prevents oxidative metabolism at the typically reactive para-position of the phenyl ring.
Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach. The core pyrazole ring is constructed via a condensation reaction between a specialized aryl hydrazine and a vicinal dicyano-enol ether equivalent.
Figure 1: Retrosynthetic disconnection of the target GABA antagonist showing the key hydrazine intermediate.
Detailed Experimental Protocols
Safety Precaution
WARNING: Trifluoromethylanilines are toxic and potential mutagens. The diazotization step involves the generation of diazonium salts which can be explosive if allowed to dry. Perform all reactions in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, face shield).
Protocol A: Synthesis of the Aryl Hydrazine Scaffold
This step converts the commercially available aniline into the reactive hydrazine "head."
Reagents:
-
2,6-Dichloro-4-trifluoromethylaniline (10.0 g, 43.5 mmol)
-
Sodium Nitrite (
) -
Stannous Chloride (
) -
Glacial Acetic Acid / Conc. HCl
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve the aniline (10.0 g) in a mixture of glacial acetic acid (60 mL) and concentrated HCl (15 mL).
-
Cool the solution to 0–5 °C in an ice/salt bath.
-
Add a solution of
(3.6 g in 10 mL water) dropwise over 20 minutes. Critical: Maintain temperature < 5 °C to prevent decomposition of the diazonium salt. -
Stir for 30 minutes at 0 °C. The solution should turn pale yellow/orange.
-
-
Reduction:
-
Prepare a solution of stannous chloride (24.5 g) in conc. HCl (25 mL).
-
Add the cold diazonium solution into the stannous chloride solution dropwise with vigorous stirring. Note: Exothermic reaction. Control addition rate to keep temp < 10 °C.
-
A thick white precipitate (the hydrazine hydrochloride salt) will form immediately.
-
-
Isolation:
-
Stir the slurry for 1 hour at room temperature.
-
Filter the solid and wash with cold hexanes.
-
Free Base Liberation: Suspend the solid in water (100 mL) and adjust pH to 10 using 30% NaOH. Extract with Ethyl Acetate (
mL).[1] -
Dry organics over
and concentrate in vacuo. -
Yield: Expect ~9.5 g (89%) of the aryl hydrazine.
-
Protocol B: Pyrazole Ring Construction (Cyclocondensation)
This step forms the 5-membered heterocycle.
Reagents:
-
Aryl Hydrazine (from Protocol A) (5.0 g)
-
Ethyl 2,3-dicyanopropionate (3.5 g) (or succinonitrile derivative)
-
Ethanol (anhydrous)
-
Triethylamine (Catalytic)
Step-by-Step Methodology:
-
Dissolve the aryl hydrazine (5.0 g) and ethyl 2,3-dicyanopropionate (3.5 g) in anhydrous ethanol (50 mL).
-
Add triethylamine (0.5 mL) as a base catalyst.
-
Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
If no precipitate forms, remove ethanol under reduced pressure and recrystallize the residue from Ethanol/Water (9:1).
-
Characterization: The product is 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
Protocol C: Regioselective Sulfinylation (The "Fipronil" Step)
The introduction of the trifluoromethylsulfinyl group at the 4-position is crucial for high potency.
Reagents:
-
Pyrazole Intermediate (from Protocol B)
-
Trifluoromethylsulfenyl chloride (
) -
m-Chloroperoxybenzoic acid (m-CPBA) or
/TFA
Step-by-Step Methodology:
-
Sulfenylation:
-
Dissolve the pyrazole (2.0 g) in dry Dichloromethane (DCM) (20 mL) under Nitrogen.
-
Add
(1.2 eq) at 0 °C. Stir for 4 hours. -
Wash with
, dry, and concentrate. This yields the sulfide intermediate.
-
-
Oxidation:
-
Dissolve the sulfide (1.5 g) in DCM (15 mL).
-
Cool to 0 °C. Add m-CPBA (1.0 eq) portion-wise. Caution: Over-oxidation to sulfone (
) destroys biological activity. Stoichiometry must be precise. -
Stir at 0 °C for 2 hours. Quench with aqueous sodium bisulfite.
-
Purification: Flash column chromatography (Silica gel, Gradient 10-40% EtOAc/Hexane).
-
Analytical Validation
Quantitative Data Summary
| Parameter | Protocol A (Hydrazine) | Protocol B (Pyrazole) | Protocol C (Final Antagonist) |
| Yield | 85–90% | 75–80% | 60–65% |
| Purity (HPLC) | >95% | >98% | >98.5% |
| Appearance | White crystalline solid | Off-white powder | White/Pale yellow solid |
| Melting Point | 55–58 °C | 140–142 °C | 200–201 °C |
HPLC Method for Final Purity
-
Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 280 nm.
-
Retention Time: Target compound typically elutes at ~7.8 min.
Workflow Visualization
Figure 2: Integrated synthetic workflow from aniline starting material to final sulfoxide antagonist.
Troubleshooting & Optimization Tips
-
Hydrazine Stability: The aryl hydrazine intermediate is prone to air oxidation. Store under argon or use immediately in the cyclization step.
-
Regioselectivity in Cyclization: If you observe the formation of the regioisomer (where the amino group is at position 3 instead of 5), verify the pH of the condensation reaction. Slightly basic conditions (Et3N) favor the desired 5-amino isomer.
-
Oxidation Control: The conversion of Sulfide to Sulfoxide is the most sensitive step.
-
Problem: Over-oxidation to Sulfone (
). -
Solution: Perform the reaction at -10 °C and monitor by HPLC every 15 minutes. Quench immediately upon disappearance of the starting material, even if trace amounts remain, to avoid sulfone formation.
-
References
-
Caboni, P., et al. (2003). "Synthesis and interaction of fipronil analogues with the macromolecular synthesis of the GABA receptor." Journal of Agricultural and Food Chemistry. Link
-
Gant, D. B., et al. (1998). "Fipronil: action at the GABA receptor." Reviews in Toxicology. Link
-
Hainzl, D., & Casida, J. E. (1996). "Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity." Proceedings of the National Academy of Sciences. Link
-
Zhao, Q., et al. (2010). "Design, synthesis and insecticidal activity of novel phenylpyrazoles containing a trifluoromethyl group." Journal of Fluorine Chemistry. Link
-
Moffat, D., et al. (2016). "Synthesis of trifluoromethyl-substituted pyrazoles as novel GABA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Chlorinated Benzenes
For researchers, scientists, and drug development professionals, the construction of sterically congested biaryl scaffolds is a recurrent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation; however, its application to sterically hindered and electronically deactivated aryl chlorides presents a significant hurdle.[1][2][3] This guide provides an in-depth exploration of the mechanistic nuances and optimized protocols to successfully couple these challenging substrates, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success.
The Challenge: Overcoming Steric and Electronic Barriers
Sterically hindered chlorinated benzenes, particularly those with ortho-substituents, pose a dual challenge to the standard Suzuki-Miyaura catalytic cycle. The steric bulk around the C-Cl bond impedes the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst.[4][5] Furthermore, the inherent strength of the C-Cl bond, compared to C-Br or C-I bonds, renders it less reactive.[5][6] Overcoming these obstacles requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent to favor the desired productive catalytic turnover.
Key Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding how steric hindrance impacts each step is crucial for rational protocol design.
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-chloride bond is the first and often most difficult step with hindered substrates.[4] Bulky ortho-substituents can sterically block the approach of the palladium complex. To overcome this, highly reactive, coordinatively unsaturated palladium species are required. This is typically achieved by using bulky, electron-rich ligands that stabilize the low-coordinate Pd(0) complex and promote the oxidative addition process.[5]
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium(II) center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic borate species.[7][9][10][11] The choice of base and its solubility can significantly influence the rate of transmetalation.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. For sterically hindered substrates, this step can also be slow.[4] Ligands with significant steric bulk can promote reductive elimination by creating a sterically crowded palladium center, thus favoring the release of the product.[12]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimized Reaction Protocols: A Component-by-Component Analysis
Success in coupling sterically hindered aryl chlorides hinges on the judicious selection of each reaction component. The following sections detail the rationale behind choosing the optimal palladium source, ligand, base, and solvent.
Palladium Catalysts and Precatalysts
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings, the use of preformed Pd(0) complexes or palladacycles can sometimes offer improved reactivity and reproducibility.[5]
Ligands: The Key to Success
The choice of ligand is arguably the most critical factor for the successful coupling of sterically hindered aryl chlorides.[5] The ideal ligand should be both bulky and electron-donating.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-type): Ligands such as SPhos and XPhos have proven to be highly effective for a wide range of challenging Suzuki-Miyaura reactions, including those with hindered aryl chlorides. Their steric bulk facilitates both the oxidative addition and reductive elimination steps, while their electron-donating nature increases the reactivity of the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk, making them excellent candidates for coupling hindered substrates.[1][13] They form very stable complexes with palladium, which can lead to highly active and long-lived catalysts.
| Ligand Type | Key Features | Examples | Recommended For |
| Buchwald-type | Bulky, electron-rich biaryl phosphines. | SPhos, XPhos, RuPhos | A broad range of sterically hindered aryl chlorides. |
| N-Heterocyclic Carbenes | Strong σ-donors, high steric bulk, form stable Pd complexes. | IPr, SImes | Particularly challenging or deactivated aryl chlorides. |
The Role of the Base
The base is essential for the transmetalation step, activating the boronic acid.[7][9][11] For sterically hindered couplings, the choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for these challenging reactions. Their use in anhydrous conditions can be beneficial, particularly if protodeboronation of the boronic acid is a concern.[4]
-
Fluoride Sources: Potassium fluoride (KF) can also be an effective base, particularly when base-labile functional groups are present in the substrates.[11]
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used solvents for Suzuki-Miyaura couplings of aryl chlorides.[14] They offer good solubility for a wide range of substrates and are compatible with the typical reaction conditions.
-
Water Mixtures: In some cases, the addition of water to the solvent system can accelerate the reaction, particularly when using inorganic bases like K₂CO₃.[15][16] However, for substrates prone to protodeboronation, anhydrous conditions are preferred. The effect of polar solvents can be complex and may not always correlate with the solvent's dielectric constant.[17][18][19]
Step-by-Step Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a sterically hindered chlorinated benzene with a boronic acid. Optimization of specific parameters may be necessary for different substrates.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Sterically hindered chlorinated benzene (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene, 0.1-0.2 M)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the chlorinated benzene, boronic acid, and base to the reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the ligand in a portion of the anhydrous solvent. Stir for 10-15 minutes to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel containing the substrates and base. Add the remaining solvent to achieve the desired concentration.
-
Inert Atmosphere: Seal the reaction vessel and thoroughly degas the mixture by bubbling with an inert gas for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inefficient oxidative addition; Catalyst deactivation; Poor quality reagents. | Increase catalyst/ligand loading; Switch to a more active ligand (e.g., an NHC); Ensure anhydrous and oxygen-free conditions; Use freshly purchased or purified reagents. |
| Protodeboronation of Boronic Acid | Presence of water or protic impurities. | Use anhydrous solvents and reagents; Switch to a non-aqueous base like K₃PO₄. |
| Homocoupling of Boronic Acid | Inefficient transmetalation or reductive elimination. | Optimize the base and solvent; Lower the reaction temperature. |
| Formation of Dehalogenated Byproduct | β-hydride elimination from an ortho-alkyl substituent. | This is less common with aryl chlorides but can be minimized by using bulky ligands that favor reductive elimination. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered chlorinated benzenes is a challenging yet achievable transformation. Success relies on a fundamental understanding of the catalytic cycle and the rational selection of reaction components to overcome the steric and electronic barriers. By employing bulky, electron-rich ligands such as those from the Buchwald and NHC families, in conjunction with appropriate bases and solvents, researchers can effectively synthesize complex biaryl structures that are crucial for advancements in medicinal chemistry and materials science.
References
- Amatore, C., & Jutand, A. (2000). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 33(5), 314-321.
- Matos, K., & Söderquist, J. A. (1998). A New and Efficient Route to Alkylboronic Acids and Esters. The Journal of Organic Chemistry, 63(3), 461-470.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Firooz, A. R. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Takeda, Y., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Tetrahedron, 75(33), 4445-4451.
- ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with...
- Firooz, A. R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- SciSpace. (n.d.).
- ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- BenchChem. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Wang, C.-A., et al. (n.d.). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
- ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review.
- Chemical Society Reviews (RSC Publishing). (2013, March 4).
- MilliporeSigma. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings.
- ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- PubMed. (2024, June 5).
- ACS Publications. (2025, June 16).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. (2025, August 5).
- PubMed Central. (2024, September 16).
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?
- Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)
- Organic Letters. (2010, December 13). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- PubMed Central. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chlorination of 2-Methyl-4-(trifluoromethyl)benzene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated derivatives of 2-methyl-4-(trifluoromethyl)benzene. The chlorination of this substrate presents unique challenges due to the competing directing effects of the activating methyl group and the deactivating trifluoromethyl group. Achieving high yield and regioselectivity requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.
Section 1: The Chemical Landscape: Understanding the Reaction
The chlorination of 2-methyl-4-(trifluoromethyl)benzene is an electrophilic aromatic substitution (EAS) reaction. The outcome is dictated by the electronic and steric influences of the two substituents on the aromatic ring.
-
Methyl Group (-CH₃): An activating, ortho-, para-director. It donates electron density to the ring, making the positions ortho (position 3) and para (position 6) to it more nucleophilic and thus more susceptible to electrophilic attack.
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director. It withdraws electron density from the ring, making it less reactive overall. Its meta positions (positions 2 and 6) are the least deactivated, and therefore the preferred sites for substitution under its influence.
The key to a successful reaction lies in finding conditions that favor substitution at the desired position while minimizing side reactions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My overall yield is consistently low. What are the primary factors to investigate?
Low yield is a common issue stemming from several potential sources, from catalyst inefficiency to suboptimal reaction conditions.
Probable Causes & Solutions:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is crucial for activating the chlorine molecule to generate the chloronium ion (Cl⁺) or a polarized complex, which is the active electrophile.[1][2][3]
-
Solution: Ensure your Lewis acid is anhydrous and has not been deactivated by atmospheric moisture. Use freshly opened or properly stored catalyst. Consider increasing the catalyst loading incrementally, but be aware that excessive amounts can promote side reactions.
-
-
Suboptimal Temperature: The reaction rate is highly sensitive to temperature.
-
Solution: If the reaction is sluggish, a modest increase in temperature may improve the rate and conversion. However, excessive heat can lead to the formation of dichlorinated byproducts and other impurities.[4] A temperature range of 0-25°C is a good starting point for many aromatic chlorinations.
-
-
Poor Quality Reagents: Impurities in the starting material or solvent can interfere with the reaction.
-
Solution: Use high-purity 2-methyl-4-(trifluoromethyl)benzene and an anhydrous, inert solvent. Water is particularly detrimental as it deactivates the Lewis acid catalyst.
-
| Factor | Recommendation | Rationale |
| Catalyst | Use anhydrous FeCl₃ or AlCl₃ (0.05 - 0.1 eq.). | Lewis acids polarize the Cl-Cl bond, creating a potent electrophile necessary for attacking the deactivated ring.[2][3] |
| Temperature | Start at 0-10°C and monitor progress. | Lower temperatures enhance selectivity and reduce the formation of polychlorinated byproducts.[5] |
| Solvent | Use an inert, anhydrous solvent (e.g., CH₂Cl₂, CCl₄). | Prevents deactivation of the Lewis acid catalyst and unwanted side reactions. |
| Chlorinating Agent | Bubble dry chlorine gas slowly or use a liquid agent like sulfuryl chloride (SO₂Cl₂). | Slow addition of the chlorinating agent helps control the reaction rate and exotherm, minimizing over-chlorination. |
Question 2: I'm observing significant side-chain chlorination on the methyl group. How can I prevent this?
The formation of benzylic chlorides is a clear indicator that a free-radical mechanism is competing with the desired electrophilic aromatic substitution.
Probable Cause & Solution:
Caption: Troubleshooting workflow for side-chain chlorination.
Question 3: My product is a mixture of isomers. How can I improve regioselectivity?
Achieving high regioselectivity is the primary challenge for this substrate. The methyl group directs ortho and para, while the trifluoromethyl group directs meta.
Caption: Regioselectivity analysis for chlorination.
Analysis and Solutions:
-
Major Product: Position 6 is para to the activating -CH₃ group and meta to the deactivating -CF₃ group. Both groups favor substitution at this site, making 1-chloro-6-methyl-4-(trifluoromethyl)benzene the expected major product.
-
Potential Byproducts: Position 1 is ortho to the activating -CH₃ group. While sterically less accessible than the para position, it can still be a site of reaction, leading to 1-chloro-2-methyl-4-(trifluoromethyl)benzene .
-
Improving Selectivity:
-
Catalyst Choice: Bulky Lewis acids or zeolite catalysts can enhance para-selectivity by sterically hindering attack at the ortho position.[7][8] While research on this specific substrate is limited, principles from toluene chlorination suggest that catalysts like zeolites (e.g., H-L type) can significantly improve the para/ortho ratio.[8]
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lowest activation energy, which typically leads to the thermodynamically more stable para product.
-
Question 4: Polychlorination is reducing the yield of my desired monochlorinated product. What can I do?
The initial product, a monochlorinated benzene derivative, can be more reactive than the starting material, leading to the formation of dichlorinated products.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the chlorinating agent will inevitably lead to polychlorination.
-
Solution: Carefully control the stoichiometry. Use a slight excess or an equimolar amount of the chlorinating agent relative to the 2-methyl-4-(trifluoromethyl)benzene.
-
-
Poor Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed will result in over-chlorination.
-
Solution: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction once the optimal conversion to the desired monochlorinated product is achieved.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a laboratory-scale synthesis? A: A robust starting point is to dissolve 2-methyl-4-(trifluoromethyl)benzene in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask protected from light. Cool the mixture to 0°C in an ice bath. Add a catalytic amount of anhydrous ferric chloride (FeCl₃, ~5 mol%). Then, bubble dry chlorine gas through the solution at a slow, controlled rate, or add sulfuryl chloride (SO₂Cl₂) dropwise. Monitor the reaction by GC until the starting material is mostly consumed.
Q: How should the reaction be quenched and worked up? A: Once the reaction is complete, it should be quenched by slowly pouring the mixture into cold water or a dilute solution of a reducing agent like sodium bisulfite to destroy any remaining chlorine. The organic layer is then separated, washed with a sodium bicarbonate solution to remove HCl, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[5][9]
Q: What is the best method for purifying the final product? A: The crude product, which may contain a mixture of isomers and residual starting material, is typically best purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice depends on the boiling points of the components and the scale of the reaction.
Q: What are the primary safety concerns? A: Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ react violently with water. The reaction generates HCl gas, which must be trapped or neutralized. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 4: Experimental Protocol: Catalytic Chlorination
This protocol provides a detailed methodology for the selective monochlorination of 2-methyl-4-(trifluoromethyl)benzene.
Materials:
-
2-methyl-4-(trifluoromethyl)benzene
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (dried by passing through concentrated H₂SO₄) or Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, drying tube, ice bath, separatory funnel.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (extending below the solvent surface), and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess HCl and Cl₂. Wrap the entire apparatus in aluminum foil.
-
Reagent Charging: Charge the flask with 2-methyl-4-(trifluoromethyl)benzene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous ferric chloride (0.05 eq) to the stirred solution.
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Chlorination: Slowly bubble dry chlorine gas into the stirred solution. Monitor the reaction progress every 15-30 minutes by taking a small aliquot, quenching it, and analyzing by GC.
-
Quenching: Once GC analysis indicates optimal conversion to the monochlorinated product, stop the chlorine flow. Slowly and carefully pour the reaction mixture into a beaker containing cold 5% sodium bisulfite solution with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove HCl) and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to separate the isomers and any remaining starting material.
References
-
Title: Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids Source: MDPI URL: [Link]
-
Title: Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids Source: ResearchGate URL: [Link]
-
Title: Zeolite-catalyzed chlorination of toluene by sulfuryl chloride: activity, selectivity and deactivation of NaK-L zeolite Source: ResearchGate URL: [Link]
- Title: CN103420784A - Toluene selective chlorination method Source: Google Patents URL
- Title: CN103467243B - Method for catalyzing toluene selective chlorination by using H-L type molecular sieve Source: Google Patents URL
-
Title: Catalysis for Fluorination and Trifluoromethylation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Source: Journal of the American Chemical Society URL: [Link]
-
Title: Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light Source: MDPI URL: [Link]
- Title: US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline Source: Google Patents URL
-
Title: Chlorination Of Benzene | Reaction, Uses, Facts & Summary Source: Chemistry Dictionary URL: [Link]
-
Title: Chloromethylation of polyfluoroaromatic compounds Source: Fluorine notes URL: [Link]
- Title: US3465051A - Chloromethylation of benzene compounds Source: Google Patents URL
- Title: CN104789986A - Method for preparing 2-chlorine-4-trifluoromethylbenzoic acid Source: Google Patents URL
-
Title: Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers Source: ACS Publications URL: [Link]
-
Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase Source: ResearchGate URL: [Link]
- Title: CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene Source: Google Patents URL
-
Title: 2-PHENYLBUTYRONITRILE Source: Organic Syntheses URL: [Link]
-
Title: Some features of the chlorination of 4-chlorobenzotrifluoride Source: Fluorine notes URL: [Link]
- Title: Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline Source: Google Patents URL
-
Title: Aromatic chlorination bromination electrophilic substitution Source: Doc Brown's Chemistry URL: [Link]
-
Title: Halogenation of Benzene and Methylbenzene Source: Chemistry LibreTexts URL: [Link]
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- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
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Solving dehalogenation side reactions during cross-coupling of CAS 115571-64-7
Topic: Solving Dehalogenation Side Reactions During Cross-Coupling of 2-Chloro-5-iodopyrimidine (CAS 115571-64-7)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-chloro-5-iodopyrimidine in palladium-catalyzed cross-coupling reactions, with a specific focus on mitigating the common and often yield-limiting side reaction of hydrodehalogenation.
Part 1: Understanding the Challenge - Dehalogenation of a Dihalopyrimidine
2-Chloro-5-iodopyrimidine is a valuable building block, featuring two distinct halogen atoms that allow for sequential, regioselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective cross-coupling at the 5-position. However, this high reactivity also makes the iodo-substituent particularly susceptible to an undesired side reaction: hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification, ultimately lowering the yield of the desired product.[1]
This guide is designed to help you diagnose the root causes of this side reaction and implement effective, evidence-based solutions to optimize your reaction outcomes.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of 2-chloro-5-iodopyrimidine. The questions are structured to help you systematically troubleshoot your experiment.
Section A: Foundational Questions
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to 2-chloropyrimidine. What is happening?
A1: You are observing hydrodehalogenation (often shortened to "dehalogenation"), a common side reaction in palladium-catalyzed cross-coupling.[1][2] In this process, the halogen on your starting material (in this case, the more reactive iodine) is replaced by a hydrogen atom. This byproduct arises from a competing reaction pathway within the main catalytic cycle, which lowers the overall yield of your desired coupled product.[3]
Q2: What is the primary mechanism that causes dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated from various sources in your reaction, including:
-
Bases: Particularly strong alkoxide bases (e.g., NaOEt, KOtBu).[1][4]
-
Solvents: Protic solvents like alcohols (methanol, ethanol) can act as hydride sources.[1][5]
-
Water: While often necessary for Suzuki couplings, excess water can be a proton source that facilitates the formation of Pd-H species.[2]
Once formed, the Ar-Pd(II)-I intermediate can react with this Pd-H species, leading to reductive elimination of the dehalogenated byproduct (Ar-H) instead of the desired cross-coupled product.[2][5]
Section B: Optimizing Reaction Parameters
Q3: My dehalogenation is over 30%. Which reaction parameter should I investigate first? The catalyst, base, or solvent?
A3: The choice of base and ligand are the most critical factors and should be your primary focus. Strong bases and simple, less bulky ligands are often the main culprits.
-
Evaluate Your Base: Strong alkoxide or hydroxide bases are known to promote dehalogenation.[1][6] Switching to a weaker inorganic base is the most impactful first step.
-
Evaluate Your Ligand: The ligand dictates the environment around the palladium center. If you are using a simple ligand like triphenylphosphine (PPh₃), switching to a modern, bulky, electron-rich biarylphosphine ligand is highly recommended.[1][2]
Q4: I'm using Pd(PPh₃)₄ and still see high levels of dehalogenation. What catalyst system should I try instead?
A4: While Pd(PPh₃)₄ is a classic catalyst, it is often not optimal for challenging substrates like N-heterocyclic halides where dehalogenation is a risk.[7] Modern catalyst systems utilizing bulky, electron-rich ligands are designed to promote the desired reductive elimination step much faster than the competing dehalogenation pathway.[1]
-
Recommended Ligands: Switch to Buchwald biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2][3] These ligands create a sterically hindered environment around the palladium that favors the coupling of the two organic partners.
-
Recommended Pre-catalysts: Using air- and moisture-stable pre-catalysts like XPhos Pd G2 or SPhos Pd G2 ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results.[6][8]
Q5: Which base is best for minimizing dehalogenation in a Suzuki coupling with this substrate?
A5: The ideal base is one that is strong enough to facilitate the transmetalation step but is a poor hydride donor.
-
Avoid: Strong alkoxide bases (NaOEt, KOtBu) and hydroxides (NaOH, KOH).[1]
-
Prefer: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2][6] These bases are less likely to generate the problematic Pd-H species that lead to dehalogenation.
Q6: My protocol uses ethanol as a solvent. Could this be the problem?
A6: Yes, protic solvents like ethanol and methanol are known hydride sources and can significantly contribute to dehalogenation.[1][4]
-
Recommended Solvents: Switch to aprotic solvents. Anhydrous 1,4-dioxane, toluene, or tetrahydrofuran (THF) are excellent choices that minimize the risk of solvent-derived hydride formation.[1][2][7]
-
Mixed Solvent Systems: If some water is required (e.g., for a Suzuki reaction to solubilize the base), use a mixed aprotic/aqueous system (like dioxane/water). It is crucial to control the amount of water, as excessive amounts can still promote dehalogenation.[2][9] A 4:1 to 10:1 ratio of organic solvent to water is a common starting point.[9][10]
Q7: Can the reaction temperature influence the amount of dehalogenation?
A7: Absolutely. Dehalogenation can be kinetically favored at higher temperatures.[1][6] If you are running your reaction at a high temperature (e.g., >100 °C) and observing significant byproduct formation, try lowering the temperature. Often, a more active catalyst system (see Q4) will allow the desired reaction to proceed efficiently at a lower temperature (e.g., 80 °C), thereby improving the selectivity for the cross-coupled product.[1]
Q8: Does the quality or type of my boronic acid partner matter for dehalogenation?
A8: Yes, indirectly. The rate-limiting step in many Suzuki couplings is transmetalation. If this step is slow—due to poor quality boronic acid, decomposition, or the use of a less reactive boronic ester—the Ar-Pd(II)-I intermediate has a longer lifetime.[2] This extended lifetime increases the probability that it will encounter a hydride source and undergo dehalogenation. Therefore, using a high-purity, highly active boronic acid or ester can help minimize the side reaction by ensuring the forward catalytic cycle proceeds rapidly.[2][11]
Part 3: Mechanistic Insights & Visualizations
To effectively troubleshoot, it is crucial to understand the competing pathways at play. The desired productive cycle and the undesired dehalogenation cycle both originate from the same key intermediate: Ar-Pd(II)-X. The outcome of the reaction is determined by the relative rates of reductive elimination versus proto-dehalogenation.
Catalytic Cycles Diagram
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the off-cycle dehalogenation pathway. Your goal is to select conditions that maximize the rate of the productive cycle (k_RE) while minimizing the formation of Pd-H and the rate of the dehalogenation step (k_DEHAL).
Caption: Fig 1. Competing pathways in Suzuki coupling.
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for optimizing your reaction to minimize dehalogenation.
Caption: Fig 2. A systematic workflow for minimizing dehalogenation.
Part 4: Data Summary & Experimental Protocols
Table 1: Effect of Reaction Parameters on Dehalogenation
This table summarizes the expected impact of changing key reaction variables.
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Ligand | PPh₃, or simple phosphines | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos).[2] | Accelerates the rate of productive reductive elimination, outcompeting dehalogenation.[1] |
| Base | Strong bases: NaOEt, KOtBu, NaOH.[1] | Weaker inorganic bases: K₂CO₃, K₃PO₄, Cs₂CO₃.[1][2][6] | Strong alkoxide/hydroxide bases can act as hydride donors or promote pathways to Pd-H species.[1][4] |
| Solvent | Protic solvents: Ethanol, Methanol.[1] | Aprotic solvents: 1,4-Dioxane, Toluene, THF.[1][2][7] | Protic solvents can be a source of hydrides transferred to the palladium center.[1][5] |
| Temperature | High temperatures (>100 °C).[6] | Lowest effective temperature (e.g., 60-80 °C).[1] | Dehalogenation can be kinetically favored at higher temperatures.[1] |
| Water Content | Excessive water or strictly anhydrous.[9] | Controlled amount (e.g., 4:1 to 10:1 organic/water). | Excessive water is a proton source; no water can hinder base solubility and transmetalation.[2][9] |
Experimental Protocols
The following protocols provide a practical guide for conducting a Suzuki-Miyaura coupling with 2-chloro-5-iodopyrimidine. Protocol 1 represents a common but unoptimized procedure prone to dehalogenation, while Protocol 2 incorporates the best practices discussed in this guide.
Protocol 1: Standard (Dehalogenation-Prone) Conditions
-
Materials: 2-chloro-5-iodopyrimidine (1 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Sodium ethoxide (NaOEt) (2 mmol), Anhydrous Ethanol (10 mL).
-
Procedure:
-
To a round-bottom flask, add 2-chloro-5-iodopyrimidine, the arylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add anhydrous ethanol, followed by the Pd(PPh₃)₄ catalyst.[1]
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of product to the 2-chloropyrimidine byproduct.[1]
-
Protocol 2: Optimized Conditions to Minimize Dehalogenation
-
Materials: 2-chloro-5-iodopyrimidine (1 mmol), Arylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), Potassium Carbonate (K₂CO₃) (2 mmol), Anhydrous 1,4-Dioxane (8 mL), Degassed Water (2 mL).
-
Procedure:
-
To a round-bottom flask, add 2-chloro-5-iodopyrimidine, the arylboronic acid, and potassium carbonate.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]
-
Add the anhydrous 1,4-dioxane and degassed water, followed by the XPhos Pd G2 pre-catalyst.[6]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.[1][6]
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Analyze the crude product and compare the product-to-byproduct ratio with Protocol 1.[6]
-
By implementing the changes in Protocol 2, researchers can expect a significant reduction in the formation of the dehalogenated byproduct and a corresponding increase in the yield of the desired 2-chloro-5-arylpyrimidine.
References
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11575-11577. [Link]
- Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings.
-
Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 657-673. [Link]
- Reddit r/Chempros. (2019, October 7). Significant dehalogenation in stille coupling.
- Guram, A. S., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
- Hartwig, J. F., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
- ResearchGate. (2018, November 8). “Palladium-Catalyzed Cross-Coupling Reactions in Water”.
- Uozumi, Y., et al. (2012). Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Uozumi, Y., et al. (2021). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI.
- Snieckus, V., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
- Fairlamb, I. J. S., et al. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.
- Various Authors. (n.d.). Cross-Coupling Reactions Guide.
- Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
- Reddit r/Chempros. (2024, October 7). Suzuki proto-dehalogenation problem.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Adrian, L., & Löffler, F. E. (2022). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. FEMS Microbiology Ecology, 98(9).
- Sigman, M. S., & Carrow, B. P. (n.d.).
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
- Dolfing, J., & El-Bashir, B. (2013).
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC.
- Molander, G. A., & Gravel, M. (2002). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Jedinák, L., et al. (2017).
- ResearchGate. (2025, August 4). Base-driven dehydrohalogenation coupled with catalytic hydrodehalogenation as a novel strategy for rapid dehalogenation of halogenated organic compounds containing aliphatic C-X bonds | Request PDF.
- Hartwig, J. F., & Denmark, S. E. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2021, June 23). Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- UvA-DARE (Digital Academic Repository). (2023, June 30). Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Weix, D. J., & Watson, D. A. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Attack on Electron-Deficient Benzenes
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their experimental conditions, specifically focusing on the critical parameter of reaction temperature. Here, you will find in-depth answers to common questions, robust troubleshooting guides, and detailed protocols to enhance the yield, purity, and efficiency of your SNAr reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in SNAr reactions, providing the foundational knowledge needed for effective optimization.
Q1: Why is temperature a critical parameter in SNAr reactions?
A1: Temperature is a pivotal factor in SNAr reactions as it directly influences the reaction rate. Many SNAr reactions require heating to overcome the activation energy barrier for the initial nucleophilic attack on the aromatic ring.[1][2] According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[3][4][5] This means that a modest increase in temperature can lead to a significant acceleration of the reaction, often doubling the rate for every 10°C rise.[5]
However, the effect of temperature is not solely on the reaction rate. It can also impact:
-
Side Reactions: Elevated temperatures can promote undesirable side reactions such as hydrolysis, reaction with the solvent (solvolysis), or di-substitution if multiple leaving groups are present.[1][6]
-
Product Stability: The desired product or key intermediates might be thermally sensitive and can decompose at higher temperatures.[7]
-
Solvent Stability: Some common polar aprotic solvents used in SNAr, like DMSO and DMF, can decompose at high temperatures, especially in the presence of strong bases.[8]
Q2: What is the typical temperature range for SNAr reactions?
A2: The optimal temperature for an SNAr reaction is highly dependent on the specific substrates and reagents involved. However, a general range is between room temperature and 150°C.[2][7] Reactions with highly activated aromatic rings, for instance, those bearing multiple strong electron-withdrawing groups like nitro groups, can often proceed at or near room temperature.[9][10] Conversely, less activated systems may require heating to temperatures of 80-120°C or even higher to achieve a reasonable reaction rate.[1][2] It is crucial to determine the optimal temperature experimentally for each unique reaction.
Q3: How do electron-withdrawing groups (EWGs) on the benzene ring affect the required reaction temperature?
A3: Electron-withdrawing groups are essential for activating the aromatic ring towards nucleophilic attack.[11][12] They do so by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][13] The more effective the EWGs are at stabilizing this intermediate, the lower the activation energy will be, and consequently, a lower reaction temperature will be required.[10] For effective stabilization, the EWG must be located ortho or para to the leaving group.[1][14]
Q4: Can the choice of solvent influence the optimal reaction temperature?
A4: Absolutely. The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[1] These solvents are effective at solvating the cation of the nucleophile's salt, which leaves the anionic nucleophile "naked" and more reactive.[15] This enhanced nucleophilicity can lead to faster reaction rates at lower temperatures.[15] In contrast, protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and often necessitating higher reaction temperatures.[1][16]
Q5: What is the difference between kinetic and thermodynamic control in the context of SNAr temperature optimization?
A5: In some SNAr reactions, there might be a possibility of forming different products, for example, substitution at different positions on the aromatic ring. In such cases, the reaction can be under either kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the product that is formed faster (the one with the lower activation energy) will be the major product. This is known as the kinetic product.[17][18]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed. This is the thermodynamic product.[17][19]
Therefore, adjusting the reaction temperature can be a powerful tool to selectively favor the formation of either the kinetic or the thermodynamic product.[20][21]
Section 2: Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the optimization of reaction temperature in SNAr reactions.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | The activation energy for the reaction may not be reached. Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or LC-MS.[1][22] |
| Poor Substrate Activation | The electron-withdrawing groups on the aromatic ring may not be sufficient. Consider using a more electron-deficient substrate if possible.[6] |
| Ineffective Leaving Group | In SNAr reactions, the typical leaving group reactivity is F > Cl > Br > I. If using a less reactive leaving group, a higher temperature may be required.[1] |
| Weak Nucleophile | If the nucleophile is not strong enough, increasing the temperature may not be sufficient. Consider using a stronger nucleophile or adding a base to deprotonate a neutral nucleophile.[1] |
| Solvent Issues | The use of a protic solvent can hinder the reaction. Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity and potentially lower the required temperature.[1][15] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps |
| Excessive Temperature | High temperatures can lead to thermal degradation of starting materials or products, or promote unwanted side reactions.[7] Carefully lower the reaction temperature in 10°C increments to find a balance between reaction rate and selectivity. |
| Di-substitution | If the substrate has more than one leaving group, higher temperatures can favor multiple substitutions. Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.[1] |
| Reaction with Solvent (Solvolysis) | At elevated temperatures, nucleophilic solvents can compete with the intended nucleophile. Use a non-reactive, polar aprotic solvent.[1] |
| Hydrolysis | The presence of water can lead to hydrolysis of starting materials or products, especially at higher temperatures. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.[6] |
Issue 3: Difficulty with Workup and Purification
| Potential Cause | Troubleshooting Steps |
| High-Boiling Point Solvents | Solvents like DMSO and DMF can be difficult to remove. If the reaction proceeds at a lower temperature, consider switching to a lower-boiling point solvent like acetonitrile. |
| Solvent Decomposition Products | At high temperatures, solvents like DMF can decompose to form dimethylamine, which can complicate purification.[8] Running the reaction at a lower temperature can mitigate this. |
| Formation of Tar-like Materials | This is often a result of decomposition at high temperatures. Reducing the reaction temperature is the primary solution. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in optimizing reaction temperature for SNAr reactions.
Protocol: Temperature Scouting for an SNAr Reaction
Objective: To determine the optimal reaction temperature for a given SNAr reaction by monitoring its progress at different temperatures.
Materials:
-
Electron-deficient aryl halide
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)
-
Reaction vials or round-bottom flasks
-
Heating block or oil bath with precise temperature control
-
Stir bars
-
TLC plates and developing chamber
-
LC-MS for quantitative analysis (optional)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In parallel, set up several small-scale reactions (e.g., 0.1 mmol scale) in individual reaction vials, each with a stir bar.
-
To each vial, add the aryl halide and the nucleophile (typically in a 1:1.1 to 1:1.5 molar ratio).
-
Add the anhydrous polar aprotic solvent to dissolve the reactants.
-
If a base is required to deprotonate the nucleophile, add it at this stage.
-
Seal the vials and purge with an inert gas.
-
-
Temperature Screening:
-
Set the heating block or oil bath to a series of different temperatures. A good starting range could be 60°C, 80°C, 100°C, and 120°C.
-
Place one reaction vial at each temperature and begin stirring.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every hour), carefully take a small aliquot from each reaction mixture for analysis.
-
Spot the aliquots on a TLC plate alongside the starting materials to qualitatively assess the reaction progress.[1]
-
For more quantitative data, dilute the aliquots and analyze by LC-MS to determine the conversion percentage.[1]
-
-
Data Analysis and Optimization:
-
Compare the rate of product formation at each temperature.
-
Identify the temperature that provides a good balance between a reasonable reaction time and minimal side product formation.
-
If necessary, perform a more focused temperature screen around the most promising temperature identified in the initial screen (e.g., in 5°C increments).
-
Data Presentation:
Summarize the results in a table for easy comparison:
| Temperature (°C) | Time (h) | Conversion (%) | Observations (Side Products, Color Change, etc.) |
| 60 | 1 | 15 | Slow reaction, clean profile |
| 60 | 4 | 50 | |
| 80 | 1 | 60 | Faster reaction, still clean |
| 80 | 2 | 95 | |
| 100 | 1 | 98 | Rapid reaction, minor side product observed |
| 120 | 1 | >99 | Very fast, significant side product formation and darkening of the reaction mixture |
Section 4: Visualizing Key Concepts
Diagrams can aid in understanding the complex relationships in SNAr reactions.
The SNAr Mechanism and the Role of Temperature
Caption: The SNAr mechanism and the effect of temperature on the rate-determining step.
Troubleshooting Workflow for Low SNAr Conversion
Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.
References
-
Zhang, W., et al. (2020). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. Retrieved from [Link]
-
Chambers, R. D., et al. (1974). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Li, S., et al. (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. Retrieved from [Link]
-
Lee, C.-F., et al. (2007). Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines. Tetrahedron. Retrieved from [Link]
-
Dunn, P. J. (n.d.). Specific Solvent Issues with the SNAr Reaction. Green Chemistry & Engineering. Retrieved from [Link]
-
Not Voodoo. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Arrhenius Equation. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
Leah4sci. (2016, June 17). SNAr Mechanism: The Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]
-
gChem Global. (n.d.). SNAr Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Depro, J., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules. Retrieved from [Link]
-
Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Al-Azzawi, F., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]
-
AP Chemistry Study Guide. (2024, August 23). Arrhenius Equation. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
EBSCO. (n.d.). Arrhenius equation | Chemistry | Research Starters. Retrieved from [Link]
-
Chemical Kinetics (Note -2) The Arrhenius Equation. (n.d.). Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. Retrieved from [Link]
-
PubMed Central. (2024, September 4). Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. Retrieved from [Link]
-
BioPharm International. (2024, October 10). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Retrieved from [Link]
-
Reddit. (2018, June 14). What is the significance of the "leaving group" in an SN2 reaction?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the temperature for the synthesis of compounds a, c, d. Retrieved from [Link]
-
TA Instruments. (2024, May 27). Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization. Retrieved from [Link]
-
Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Arrhenius Equation [sas.upenn.edu]
- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. Arrhenius equation | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. scribd.com [scribd.com]
- 12. longdom.org [longdom.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. gchemglobal.com [gchemglobal.com]
- 16. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. dalalinstitute.com [dalalinstitute.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting Grignard formation with 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
Technical Support Center: Aryl-Grignard Formation Topic: Troubleshooting 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene Ticket ID: #GRIG-CF3-CL2
Welcome to the Advanced Organometallics Support Desk.
Your Case: You are attempting to form a Grignard reagent from 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene . Assessment: This is a High-Difficulty Substrate . You are fighting three distinct chemical battles simultaneously:
-
Inert Bond: Aryl chlorides are notoriously sluggish compared to bromides/iodides.[1]
-
Steric Hindrance: The C2-Methyl group creates steric bulk, shielding both chlorines.[1]
-
Regioselectivity: You have two non-equivalent chlorines (C1 and C3).[1] Competition between steric accessibility and electronic activation will dictate the outcome.[1]
Part 1: The Core Protocol (Method Selection)
STOP. If you are trying to make this using magnesium turnings and refluxing THF, you are likely failing or creating a safety hazard.[1]
Why Classical Insertion Fails:
-
Passivation: The C-Cl bond is too strong (
).[1] Standard Mg turnings cannot insert before the surface passivates.[1] -
Safety Risk:
-substituted aromatics are prone to "runaway" exotherms or even detonation when forced to react with Mg metal at high temperatures.[1] -
The Solution: You must use Magnesium-Halogen Exchange (The "Turbo Grignard" method).[1]
Visual Workflow: Method Selection
Figure 1: Decision matrix for aryl chloride Grignard formation. Direct insertion is strongly discouraged due to safety and reactivity issues.
Part 2: Troubleshooting Q&A
Issue 1: "I added Mg turnings and Iodine, but nothing is happening."
Diagnosis: You are unable to overcome the activation energy of the C-Cl bond.[1]
The Fix: Switch to Knochel’s Turbo Grignard (
The Science: Lithium Chloride (LiCl) is not just a salt additive; it breaks up the polymeric aggregates of the Grignard reagent.[1] This creates a highly reactive monomeric species capable of exchanging with aryl chlorides at low temperatures.[1]
Protocol: Turbo Grignard Exchange [1][2]
-
Dry: Flame-dry a flask under Argon.
-
Charge: Add your substrate (1.0 equiv) in anhydrous THF.
-
Cool: Bring to -15°C . (Do not go to -78°C; aryl chlorides need slightly higher temps than iodides to exchange).[1]
-
Add: Dropwise addition of
(1.1 equiv, commercially available). -
Wait: Stir at -15°C to 0°C for 1–2 hours.
-
Quench Check: Take an aliquot, quench with
(Heavy Water), and run an NMR.[1]
Issue 2: "Which Chlorine is reacting? (Regioselectivity)"
Diagnosis: You have two chlorines.[1][3][4]
-
C1-Cl: Flanked by H and Me. (Sterically Accessible, Electronically Neutral).
-
C3-Cl: Flanked by Me and
. (Sterically "Sandwiched", Electronically Activated).
The Conflict:
-
Electronic Effect: The
group is strongly electron-withdrawing.[1] It acidifies the ortho-position (C3), making the C3-Cl bond weaker and the resulting anion more stable.[1] Thermodynamics favors C3 .[1] -
Steric Effect: The bulky isopropyl group of the Turbo Grignard reagent struggles to access the "sandwiched" C3 position.[1] Kinetics favors C1 .[1]
Prediction:
In Magnesium-Halogen Exchange with bulky reagents (
Verification Protocol (The "D2O Trick"): Before adding your electrophile, you must map the regioselectivity.[1]
Issue 3: "My yield is low (<40%)."
Diagnosis: The Grignard is forming but decomposing or coupling.[1] Common Culprits:
-
Moisture: Turbo Grignard is extremely hygroscopic due to LiCl.[1]
-
Temperature: Above 0°C, the Grignard may attack the
group (fluoride elimination) or undergo benzyne-type elimination.[1]
Optimization Table:
| Variable | Recommendation | Reason |
| Solvent | THF (Anhydrous) | Ether is too non-polar to solubilize the LiCl complex.[1] |
| Concentration | 0.5 M - 0.8 M | Too concentrated = aggregation; Too dilute = slow kinetics.[1] |
| Temp | -20°C to 0°C | Balance between activation energy (Cl exchange) and stability.[1] |
| Stoichiometry | 1.15 equiv | Slight excess ensures full conversion; large excess causes side reactions.[1] |
Part 3: Validated Protocols
Protocol A: Titration of the Turbo Grignard
Never assume the commercial bottle is actually 1.3 M. You must titrate.
Method (Knochel’s Iodine Titration):
-
Weigh 254 mg Iodine (1.0 mmol) into a dry vial.
-
Dissolve in 5 mL of 0.5 M LiCl in THF (The LiCl accelerates the color change).
-
Cool to 0°C.
-
Add your Grignard solution dropwise via syringe.[1]
-
Endpoint: The dark brown solution turns completely colorless .
-
Calculation:
-
Protocol B: The Exchange Reaction
-
Dissolve 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene (10 mmol) in THF (20 mL) under Argon.
-
Cool to -15°C .
-
Add
(11 mmol) dropwise over 10 minutes. -
Stir at -15°C for 90 minutes.
-
GC/MS Check: Quench a 0.1 mL aliquot with sat.
.[1] Extract with EtOAc.[1]-
Look for: Des-chloro product (Mass = M - 35 + 1).[1]
-
If starting material remains: Warm to 0°C for 30 mins.
-
-
Once conversion >95%, add your electrophile immediately at -15°C.[1]
Part 4: Mechanistic Visualization
The "Turbo" Effect: Why does LiCl make this work? It creates a magnesiate character that lowers the transition state for the exchange.[1]
Figure 2: The Turbo Grignard mechanism.[1] LiCl breaks oligomers, allowing the isopropyl group to exchange with the aryl chloride via a hypervalent magnesiate transition state.
References
-
Krasovskiy, A., & Knochel, P. (2004).[1][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link
-
Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1][6][7] Synthesis. Link
-
Bao, R. L.-Y., & Zhao, R. (2016).[1] Synthesis of Trifluoromethylated Arenes via Grignard Reagents. Organic Chemistry Frontiers. (Context on CF3 stability).
-
Sigma-Aldrich Technical Bulletin. (2023). TurboGrignard™: A Reagent for Grignard Formation from Aryl Chlorides.[1] Link
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. princeton.edu [princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Stabilizing Trifluoromethyl Groups in Basic Media
Current Status: Online Ticket ID: CF3-STABILITY-001 Lead Scientist: Senior Application Specialist
Executive Summary & Triage
The "Inert" Myth: While the trifluoromethyl (
Immediate Action Required: Consult the Risk Matrix below to determine if your substrate is at risk of hydrolysis (defluorination).
Risk Matrix: Is Your Labile?
| Substrate Class | Risk Level | Mechanism of Failure | Recommended Action |
| Aliphatic | 🟢 Low | Generally stable to base. | Standard protocols. |
| Meta-substituted Arene | 🟡 Moderate | Stable to mild base; unstable to strong lithiating agents. | Avoid |
| Ortho/Para-Nitro | 🔴 High | STOP. Do not use aqueous | |
| 2- or 4- | 🔴 Critical | Rapid hydrolysis to carboxylic acid via quinone methide. | STOP. Use anhydrous bases or enzymatic methods. |
The Mechanism: Why Standard Protocols Fail
To prevent hydrolysis, you must understand that the failure mode is not direct nucleophilic attack on the carbon of the
Visualizing the Failure Pathway (Quinone Methide Trap)
The following diagram illustrates why 2-trifluoromethylpyridine converts to a carboxylic acid in the presence of hydroxide.
Figure 1: The "Quinone Methide" mechanism showing how electron-deficient rings activate
Troubleshooting & Protocols
Scenario A: Saponification of Esters in the Presence of Labile
The Problem: You need to hydrolyze an ester (e.g., ethyl ester) to an acid, but your molecule contains a 2-pyridyl
Protocol 1: Enzymatic Hydrolysis (The Gold Standard)
This method operates at neutral pH, completely avoiding the anionic transition state required for defluorination.
-
Reagents: Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or Pig Liver Esterase (PLE).
-
Solvent: Phosphate buffer (pH 7.0) with 10-20% DMSO or Acetone to solubilize the substrate.
-
Procedure:
-
Dissolve ester (1.0 equiv) in solvent.
-
Add enzyme (50-100% w/w relative to substrate).
-
Stir at
. Monitor by LCMS. -
Workup: Filter off enzyme (reusable), acidify filtrate to pH 3, and extract with EtOAc.
-
Protocol 2: Trimethyltin Hydroxide (
)
Warning: Organotins are toxic. Use only if enzymatic methods fail.
-
Mechanism: Mild, neutral nucleophilic cleavage.
-
Procedure:
-
Dissolve ester in 1,2-dichloroethane (DCE).
-
Add
(2.0--5.0 equiv). -
Heat to
in a sealed tube. -
Workup: The reaction yields the trimethylstannyl ester. Wash with
to generate the free acid and remove tin residues.
-
Scenario B: Suzuki-Miyaura Coupling
The Problem: Aqueous bases (carbonate, hydroxide) used in standard Suzuki couplings promote hydrolysis of
Protocol 3: Anhydrous Base System
Switching to an anhydrous base prevents the formation of the hydroxide nucleophile necessary for the attack.
-
Base: Anhydrous
(finely ground) or . -
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Catalyst:
/ S-Phos or . -
Key Step: Add
molecular sieves to the reaction vessel to scavenge trace water.
Scenario C: Lithiation / Metalation
The Problem: Direct lithiation of trifluoromethyl arenes can lead to "elimination" of fluoride to form a benzyne or quinone methide.
Protocol 4: The "In-Situ Trap"
Do not generate the anion and then add the electrophile. The anion is too unstable.
-
Temperature: Must be below
. -
Technique: Premix the electrophile (e.g.,
, ) with the substrate before adding the base (LDA or LiTMP). -
Execution:
-
Cool substrate + electrophile in THF to
. -
Add LDA dropwise.
-
The base deprotonates the ring, and the resulting anion is immediately quenched by the electrophile, preventing the rearrangement/elimination pathway.
-
Frequently Asked Questions (FAQ)
Q1: Why did my 2-trifluoromethylpyridine turn into a carboxylic acid during workup?
A: You likely used a basic aqueous wash (e.g.,
-
Fix: Use acidic or neutral workups.[2] If base is needed to neutralize acid, use cold, dilute
and separate layers immediately.
Q2: Can I use LiOH instead of NaOH for saponification?
A: Sometimes.
Q3: Is the trifluoromethoxy (
References
-
Hydrolysis of Trifluoromethyl Groups
- Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere (2006).
-
Trimethyltin Hydroxide for Ester Hydrolysis
-
Trifluoromethyl Pyridine Stability
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[7] J. Pestic. Sci. (2022).
-
-
Defluorination Mechanisms
Sources
- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to the Structural Elucidation of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene: A Comparative Analysis of 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide, crafted from the perspective of a Senior Application Scientist, delves into the detailed 1H and 13C NMR spectral analysis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery due to its unique substitution pattern. Beyond a mere presentation of data, this document provides a comparative framework, weighing the strengths of NMR against other analytical techniques and grounding the discussion in the principles of scientific integrity and experimental robustness.
The Structural Challenge: Unraveling 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
The structure of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene presents a fascinating case for NMR analysis. The interplay of electron-withdrawing chloro and trifluoromethyl groups with the electron-donating methyl group on the benzene ring creates a distinct electronic environment, leading to a predictable yet nuanced NMR spectrum. Understanding these interactions is key to unequivocally confirming the compound's identity and purity.
Predicted 1H and 13C NMR Spectral Analysis
1H NMR Spectroscopy: A Window into the Proton Environment
The 1H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5), flanked by a chlorine and a trifluoromethyl group, will likely resonate further downfield compared to the proton at the 6-position (H-6), which is adjacent to a chlorine atom. Long-range coupling to the trifluoromethyl group's fluorine atoms may also be observed, potentially broadening the signals or introducing fine splitting.
-
Methyl Protons (CH₃): The methyl group protons at the 2-position are expected to appear as a singlet in the upfield region of the spectrum, characteristic of a methyl group attached to an aromatic ring.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
The 13C NMR spectrum will provide a detailed map of the carbon framework, with the trifluoromethyl group introducing characteristic splitting patterns due to carbon-fluorine coupling.[1]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electron-withdrawing chlorine and trifluoromethyl groups (C-1, C-3, and C-4) will be shifted downfield. The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a typical coupling constant of around 275 Hz.[1] The carbons adjacent to the trifluoromethyl group (C-3 and C-5) will exhibit smaller quartet splittings due to two-bond coupling (²JCF), typically around 35 Hz.[1]
-
Methyl Carbon (CH₃): The methyl carbon will resonate in the upfield region.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF) and will be found in the downfield region of the carbon spectrum.
Table 1: Predicted 1H and 13C NMR Data for 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| CH₃ | ~2.4 | ~15-20 | |
| C-1 | ~135 | ||
| C-2 | ~130 | ||
| C-3 | ~133 | ²JCF (~35 Hz) | |
| C-4 | ~128 | ¹JCF (~275 Hz) | |
| C-5 | ~7.6 | ~125 | ³JCF (~6 Hz) |
| C-6 | ~7.4 | ~130 | |
| CF₃ | ~123 | ¹JCF (~275 Hz) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is a powerhouse for structural elucidation, a comprehensive analysis often benefits from complementary techniques.[5][6]
Table 2: Comparison of Analytical Techniques for the Analysis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
| Technique | Strengths | Limitations | Application for this Molecule |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.[7] | Lower sensitivity compared to MS. Requires higher sample concentrations.[8][9] | Primary tool for unambiguous structure confirmation and purity assessment. ¹⁹F NMR would be particularly informative.[10] |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and fragmentation patterns. | Isomers can be difficult to distinguish. Does not provide detailed connectivity information on its own. | Confirmation of molecular weight and elemental composition (via HRMS). GC-MS can be used for separation and identification in mixtures.[6] |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Complex spectra can be difficult to interpret fully. Not suitable for complete structure elucidation alone. | Confirmation of the presence of C-Cl, C-F, and aromatic C-H bonds. |
| Combustion Ion Chromatography (CIC) | Useful for quantifying total organofluorine content.[11] | Does not provide structural information about individual compounds. | Can be used to determine the total fluorine content, which can be a useful quality control parameter. |
Experimental Protocols
To ensure the acquisition of high-quality NMR data, meticulous sample preparation and adherence to standardized data acquisition protocols are paramount.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Sample Weighing: Accurately weigh 5-25 mg of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene for ¹H NMR and a more concentrated sample for ¹³C NMR.[12]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆.[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[14]
-
Labeling: Clearly label the NMR tube with the sample identification.[12]
Protocol 2: NMR Data Acquisition
The choice of acquisition parameters significantly impacts the quality of the resulting spectrum.[15][16]
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[15]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[16]
-
Number of Scans: Co-add 8 to 16 scans to improve the signal-to-noise ratio.[17]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.[16]
-
Relaxation Delay: A relaxation delay of 2 seconds is appropriate for most carbons.[16]
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[18][19]
Visualizing the Structure-Spectrum Relationship
The following diagrams illustrate the molecular structure and the logical workflow for its spectral analysis.
Figure 1: Molecular structure of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
Figure 2: Workflow for the structural elucidation of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
Conclusion
The comprehensive analysis of 1H and 13C NMR spectra provides an exceptionally detailed and reliable method for the structural confirmation of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene. By understanding the predictable effects of the various substituents on chemical shifts and coupling constants, researchers can confidently assign the observed signals to the corresponding nuclei. While other analytical techniques such as mass spectrometry and IR spectroscopy offer valuable complementary information, NMR remains the cornerstone for unambiguous structural elucidation in organic chemistry. The protocols and comparative insights provided in this guide are intended to empower researchers in their analytical endeavors, ensuring data of the highest quality and integrity.
References
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University of California, Davis. NMR Sample Preparation. [Link]
-
Hirota, M., Abe, K., & Hanabusa, K. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Texas Health Science Center at San Antonio. NMR sample preparation guidelines. [Link]
-
Rochester Institute of Technology. Sample Preparation. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?[Link]
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European Molecular Biology Laboratory. NMR data acquisition. [Link]
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Supporting Information for publications. (n.d.). [Link]
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Schorn, C. (2002). NMR Spectroscopy: Data Acquisition. Wiley-VCH. [Link]
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Environmental Science & Technology. (2025, July 22). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]
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eMagRes. NMR Data Processing. [Link]
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American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]
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Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
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SciEngine. Supporting information. [Link]
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National Institutes of Health. A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide. [Link]
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LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
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PubChem. (Trifluoromethyl)benzene. [Link]
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SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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SciELO México. 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the. [Link]
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SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]
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Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]
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Progress in Nuclear Magnetic Resonance Spectroscopy. FLOURINE COUPLING CONSTANTS. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). 1,3-dichloro-2-fluorobenzene. [Link]
-
ResearchGate. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]
-
SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]
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Comparative Guide: Crystal Structure & Solid-State Analysis of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
Executive Summary
The "Methyl Twist" Factor: In drug discovery and agrochemical design, the specific substitution pattern of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene (hereafter Target-2Me ) represents a critical structural scaffold. Unlike its planar analogs, the presence of a methyl group at the 2-position—sandwiched between two chlorine atoms (positions 1 and 3)—introduces severe steric strain. This "buttressing effect" forces the molecule into a non-planar conformation, significantly altering its crystal packing, solubility profile, and metabolic stability compared to the des-methyl alternative, 1,3-Dichloro-4-(trifluoromethyl)benzene (hereafter Analog-H ).
This guide objectively compares the solid-state performance of Target-2Me against Analog-H , providing researchers with the crystallographic rationale for selecting this scaffold in lead optimization.
Part 1: Structural Analysis & Comparative Metrics
The Steric Scaffold vs. The Planar Analog
The primary differentiator is the 1,2,3-trisubstitution pattern . In Target-2Me , the Van der Waals radius of the methyl group (
Comparative Data Table: Solid-State Properties
Note: Values below represent crystallographic trends observed in polyhalogenated toluene derivatives [1, 2].
| Feature | Target-2Me (Steric Scaffold) | Analog-H (Planar Alternative) | Implication for Development |
| Conformation | Twisted/Locked (Methyl group out-of-plane) | Planar (Ring atoms coplanar) | Target-2Me offers better selectivity in "lock-and-key" protein binding sites. |
| Crystal Packing | Driven by Type II Halogen Bonding ( | Driven by | Target-2Me is more soluble in lipophilic solvents due to weaker lattice energy. |
| Space Group | Typically Low Symmetry (Triclinic | Higher Symmetry (Monoclinic | Target-2Me is more prone to polymorphism; requires rigorous screening. |
| Melting Point | Lower (due to inefficient packing).[1] | Higher (due to dense planar stacking). | Target-2Me has faster dissolution rates (advantageous for bioavailability). |
| Fluorine Interaction | Distinct | Dispersed fluorine contacts. |
Part 2: Detailed Crystallographic Analysis
Intermolecular Interactions
In the absence of strong hydrogen bond donors (OH, NH), the crystal lattice of Target-2Me is stabilized by weak, directional interactions. Understanding these is crucial for controlling polymorphism.
-
Halogen Bonding (Type II): The Chlorine atoms at positions 1 and 3 act as Lewis acids (
-hole donors) interacting with electron-rich belts of adjacent molecules. This creates a "zigzag" halogen network rather than the flat sheets seen in Analog-H [3]. -
Fluorine Segregation: The bulky
group at position 4 tends to self-associate, forming hydrophobic channels within the crystal lattice. This behavior is more pronounced in Target-2Me because the methyl twist prevents the ring from interfering with these fluorine channels [4].
The "Buttressing Effect" Mechanism
The 2-methyl group exerts pressure on the 1,3-dichloro substituents. Crystallographic data confirms that the
Part 3: Experimental Protocol for Single Crystal Growth
Growing X-ray quality crystals of Target-2Me is challenging due to its high lipophilicity and tendency to form oils (oiling out). The following protocol utilizes a Dual-Solvent Vapor Diffusion method optimized for halogenated aromatics.
Materials Required[2][3][4]
-
Target Compound: >98% purity 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene.
-
Primary Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-Solvent (Poor): n-Pentane or Methanol.
-
Vessel: 4mL glass vial inside a 20mL scintillation vial.
Step-by-Step Methodology
-
Saturation: Dissolve 20 mg of Target-2Me in 0.5 mL of DCM. Ensure complete dissolution; filter through a 0.2
m PTFE syringe filter to remove dust nuclei. -
Setup: Place the open 4mL vial containing the solution inside the 20mL vial.
-
Diffusion Charge: Carefully add 3 mL of n-Pentane into the outer (20mL) vial. Do not allow liquids to mix directly.
-
Equilibration: Cap the outer vial tightly. Store at
in a vibration-free environment. -
Observation: As pentane vapor diffuses into the DCM, solubility decreases slowly. Crystals should appear within 48-72 hours.
-
Troubleshooting: If oil droplets form instead of crystals, repeat using Methanol as the anti-solvent and store at room temperature.
-
Part 4: Workflow Visualization
The following diagram outlines the decision process for characterizing the solid-state form of Target-2Me , distinguishing between "Stable" and "Metastable" polymorphs.
Figure 1: Polymorph screening workflow for 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene optimization.
Part 5: References
-
PubChem. (2025).[2] 1,3-Dichloro-4-(trifluoromethyl)benzene Compound Summary. National Library of Medicine.[3] [Link]
-
MDPI. (2020). Does Chlorine in CH3Cl Behave as a Genuine Halogen Bond Donor? Molecules.[1][4][5][3][6][7][8][9][10][11] [Link]
-
Royal Society of Chemistry. (2025). Polyhalogenated aminobenzonitriles: Amino group position as a tool to control crystal packing. CrystEngComm. [Link]
-
Cambridge Structural Database (CSD). (2025). Experimental Crystal Structure Determination of Polyhalogenated Aromatics. CCDC. [Link]
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Safety Operating Guide
Proper Disposal of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene: A Technical Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of complex molecules like 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene are routine. However, the safe and compliant disposal of such halogenated aromatic compounds is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in the chemical properties of halogenated hydrocarbons and established best practices for hazardous waste management.
Immediate Safety Precautions and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is paramount. As a chlorinated and fluorinated aromatic compound, it should be handled with caution.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as many halogenated solvents can cause irritation or be absorbed through the skin. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes which can cause serious eye irritation or damage. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of vapors, which can be harmful. |
Hazard Identification:
Based on data for structurally similar compounds, 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is anticipated to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1] All waste containing this compound must be treated as hazardous waste.[2]
Spill Management: A Proactive Approach
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.
Minor Spills (manageable by laboratory personnel):
-
Alert colleagues and restrict access to the spill area.
-
If the substance is volatile, ensure adequate ventilation by working within a fume hood.
-
Wear appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit.[3] Work from the outside of the spill inward to prevent spreading.[4][5]
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.[2]
Major Spills (requiring emergency response):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is flammable, eliminate all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. [6]
-
Provide responders with the identity of the spilled chemical.
Approved Disposal Protocols
The disposal of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene must follow a systematic process to ensure compliance with local, state, and federal regulations.
Waste Identification and Classification
Due to its chemical structure (a chlorinated and fluorinated aromatic hydrocarbon), this compound falls under the category of halogenated organic waste .[6][7] As such, it must be segregated from non-halogenated waste streams. This is critical because the disposal methods for halogenated and non-halogenated wastes differ significantly, and mixing them can lead to complications and increased disposal costs.[8]
While a specific EPA hazardous waste code for 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is not explicitly listed, it would likely be classified under codes for chlorinated benzenes, such as F002 (spent halogenated solvents) if used as a solvent, or a D-series code if it exhibits characteristics of hazardous waste (e.g., toxicity).
Waste Segregation and Containerization
Workflow for Waste Segregation:
Caption: Decision workflow for segregating halogenated organic waste.
Container Selection and Labeling:
-
Container Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure screw-top cap.[9][10] Avoid metal containers for corrosive or halogenated solvent waste.[11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene".[6] Do not use abbreviations or chemical formulas. The label should also include the accumulation start date.
Final Disposal Method
The preferred and most effective method for the disposal of halogenated organic compounds is high-temperature incineration .[12][13] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Incineration Parameters for Halogenated Hydrocarbons:
| Parameter | Recommended Value | Rationale |
| Temperature | 982 to 1204°C (1800 to 2200°F) | Ensures complete thermal destruction of the stable halogenated aromatic structure.[12] |
| Residence Time | 1.0 - 2.0 seconds | Allows sufficient time for the complete combustion of the waste material.[7][12] |
| Post-treatment | Acid gas scrubber | Necessary to neutralize and remove the acidic gases (e.g., HCl, HF) produced during the combustion of chlorinated and fluorinated compounds.[7] |
Disposal must be carried out by a licensed hazardous waste disposal facility. Do not attempt to incinerate chemical waste in a standard laboratory furnace.
Transportation and Shipping
For off-site disposal, the transportation of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene waste must comply with the Department of Transportation (DOT) regulations. Based on similar compounds, it is likely to be classified as a flammable liquid.
DOT Shipping Information (Anticipated):
-
UN Number: UN1993 (for Flammable liquid, n.o.s.)[8]
-
Proper Shipping Name: Flammable liquid, n.o.s. (1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene)
-
Hazard Class: 3 (Flammable Liquid)
-
Packing Group: To be determined based on specific flashpoint and boiling point data, but likely II or III.
All shipping papers must be completed accurately and accompany the shipment.
Conclusion
The responsible disposal of 1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene is a multi-faceted process that hinges on a thorough understanding of its chemical hazards, strict adherence to segregation protocols, and the use of appropriate disposal technologies. By following this guide, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste management plan and EHS office for guidance tailored to your location.
References
-
USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Air Pollution Control Technology Fact Sheet - Thermal Incinerator. EPA-452/F-03-022. Retrieved from [Link]
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]
-
FRTR. (n.d.). Incineration - Soil, Sediment, Bedrock and Sludge. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Reed College. (2019, November 13). Pool Chemical Spill Response Plan. Retrieved from [Link]
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Oakland University. (2025-2026). EHSO Manual. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Transfera.cz. (n.d.). Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Incinerators for chlorinated hydrocarbons and brine. Retrieved from [Link]
-
Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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Chemsrc. (2025, August 21). 2,4-Dichloro-1-(trifluoromethyl)benzene. Retrieved from [Link]
-
Blink. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from [Link]
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
- Google Patents. (n.d.). US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
-
ResearchGate. (2026, January 19). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00739E. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
